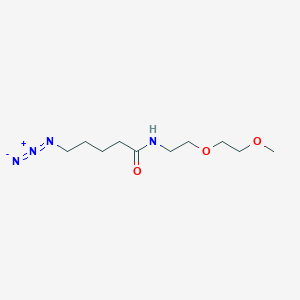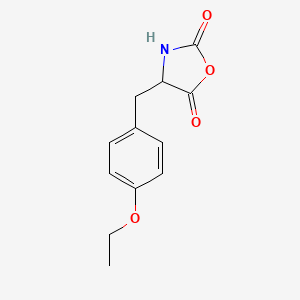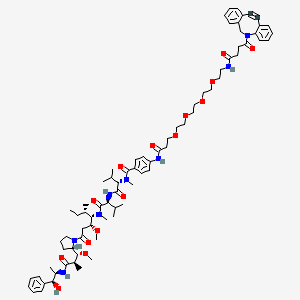
5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide is an organic compound with a complex structure that includes an azido group, a methoxyethoxy group, and a pentanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide typically involves multiple steps. One common method includes the conversion of an appropriate alcohol to an azide using a reagent such as sodium azide. This process can be facilitated by the Appel reaction or Mitsunobu reaction, which are well-known methods for introducing azido groups into organic molecules .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Hydrogen Gas and Catalysts: Used for reduction reactions.
Copper Catalysts: Often used in cycloaddition reactions.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Utilized in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide involves its ability to undergo chemical transformations that can modify biological molecules. The azido group is particularly reactive and can form covalent bonds with various biomolecules, potentially altering their function. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Azido-2-(2-methoxyethoxy)ethane: Shares the azido and methoxyethoxy groups but has a simpler structure.
5-Azido-N-(2-methoxyethyl)pentanamide: Similar backbone but lacks the additional methoxyethoxy group.
Uniqueness
5-Azido-N-(2-(2-methoxyethoxy)ethyl)pentanamide is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications. Its structure allows for targeted chemical modifications and interactions with biological molecules, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C10H20N4O3 |
|---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
5-azido-N-[2-(2-methoxyethoxy)ethyl]pentanamide |
InChI |
InChI=1S/C10H20N4O3/c1-16-8-9-17-7-6-12-10(15)4-2-3-5-13-14-11/h2-9H2,1H3,(H,12,15) |
InChI-Schlüssel |
OPGQJRBKRKONKL-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCNC(=O)CCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13720240.png)






![3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13720273.png)

![6,7-Dihydro-4,9-dimethoxy-7,7-bis(trifluoromethyl)-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B13720281.png)
![4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720286.png)

![Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B13720309.png)
